molecular formula C11H13N5O B15214719 2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine

2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine

Cat. No.: B15214719
M. Wt: 231.25 g/mol
InChI Key: XZBAFUNMCLNJAM-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine is a compound belonging to the class of dihydropyrimidinones These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to enhance yield and reduce reaction times .

Industrial Production Methods

In an industrial setting, the synthesis of dihydropyrimidinones, including this compound, can be optimized using recyclable and green catalysts such as HPA-Montmorillonite-KSF. This method not only improves the efficiency of the reaction but also aligns with sustainable chemistry practices .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dihydropyrimidinones .

Scientific Research Applications

2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine include other dihydropyrimidinones and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the guanidine moiety, which enhances its biological activity and chemical reactivity. Additionally, its synthesis via the Biginelli reaction offers a more efficient and environmentally friendly route compared to other methods .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-(6-oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine

InChI

InChI=1S/C11H13N5O/c12-10(13)15-11-14-9(17)6-7-16(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,12,13,14,15,17)

InChI Key

XZBAFUNMCLNJAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=NC1=O)N=C(N)N)C2=CC=CC=C2

Origin of Product

United States

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